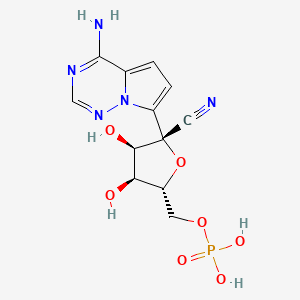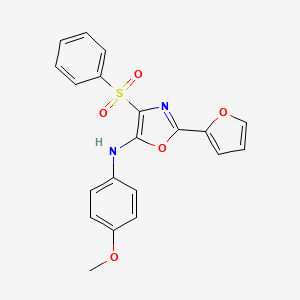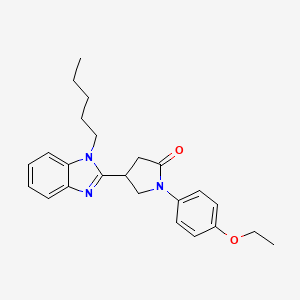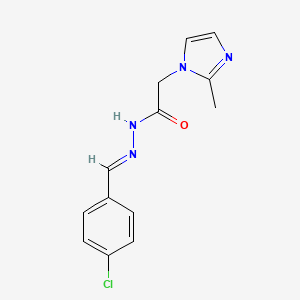
Remdesivir nucleoside monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le monophosphate de nucléoside de remdésivir est un métabolite du remdésivir, un promédicament analogue nucléotidique. Le remdésivir est connu pour son activité antivirale à large spectre et a été largement étudié pour son efficacité contre le virus du syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2), le virus responsable de la maladie à coronavirus 2019 (COVID-19). La forme monophosphate de nucléoside est un intermédiaire dans l’activation métabolique du remdésivir, qui conduit finalement à la formation du triphosphate de nucléoside actif qui inhibe la réplication virale .
Mécanisme D'action
Le monophosphate de nucléoside de remdésivir est métabolisé en sa forme triphosphate active, qui inhibe la ARN polymérase dépendante de l’ARN du SRAS-CoV-2. Cette inhibition empêche la réplication du génome viral, ce qui arrête efficacement la capacité du virus à proliférer. La forme triphosphate active imite l’adénosine triphosphate et est incorporée dans l’ARN viral, provoquant une terminaison prématurée de la synthèse de l’ARN .
Composés similaires :
GS-441524 : Le précurseur nucléosidique du remdésivir, qui présente également une activité antivirale.
Favipiravir : Un autre médicament antiviral qui cible la ARN polymérase dépendante de l’ARN, mais qui a une structure chimique différente.
Molnupiravir : Un analogue nucléotidique qui inhibe également la réplication virale en provoquant une mutagenèse létale dans l’ARN viral
Unicité : Le monophosphate de nucléoside de remdésivir est unique en raison de sa voie d’activation métabolique spécifique, conduisant à la formation d’un triphosphate actif qui inhibe directement la ARN polymérase virale. Ce mécanisme d’action ciblé, associé à son activité antivirale à large spectre, le distingue des autres composés similaires .
Analyse Biochimique
Biochemical Properties
Remdesivir Nucleoside Monophosphate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a nucleoside ribonucleic acid polymerase inhibitor, disrupting the replication process of the virus .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound exhibits stability and degradation over time, with long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du monophosphate de nucléoside de remdésivir implique plusieurs étapes, à partir du précurseur nucléosidique GS-441524. Le processus comprend des réactions de protection, de phosphoramidation et de déprotection. Une méthode efficace consiste à utiliser le diméthyl acétal de N,N-diméthylformamide comme agent protecteur, suivi d’une phosphoramidation et d’une déprotection ultérieure dans des conditions douces afin d’éviter la formation d’impuretés dégradées .
Méthodes de production industrielle : La production industrielle du monophosphate de nucléoside de remdésivir suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Le procédé garantit une stéréosélectivité et une pureté élevées, avec des rendements globaux atteignant 85 % à l’échelle du gramme .
Analyse Des Réactions Chimiques
Types de réactions : Le monophosphate de nucléoside de remdésivir subit diverses réactions chimiques, notamment la phosphorylation et l’hydrolyse. Le composé est métabolisé à l’intérieur des cellules en sa forme triphosphate active par le biais de deux événements de phosphorylation .
Réactifs et conditions courants :
Phosphorylation : Cette réaction implique généralement des kinases nucléoside-phosphate.
Hydrolyse : L’hydrolyse enzymatique est impliquée dans les étapes de déprotection lors de la synthèse.
Principaux produits formés : Le principal produit formé à partir de la phosphorylation du monophosphate de nucléoside de remdésivir est le triphosphate de nucléoside actif, responsable de son activité antivirale .
4. Applications de la recherche scientifique
Le monophosphate de nucléoside de remdésivir a des applications significatives dans divers domaines :
Chimie : Il est utilisé dans l’étude des analogues nucléotidiques et de leurs interactions avec les polymérases virales.
Biologie : Le composé est crucial pour comprendre les mécanismes de la réplication virale et de l’inhibition.
Médecine : Le monophosphate de nucléoside de remdésivir est un intermédiaire essentiel dans le traitement de la COVID-19, fournissant des informations sur le développement de médicaments antiviraux
Applications De Recherche Scientifique
Remdesivir nucleoside monophosphate has significant applications in various fields:
Chemistry: It is used in the study of nucleotide analogues and their interactions with viral polymerases.
Biology: The compound is crucial in understanding the mechanisms of viral replication and inhibition.
Medicine: this compound is a key intermediate in the treatment of COVID-19, providing insights into antiviral drug development
Comparaison Avec Des Composés Similaires
GS-441524: The nucleoside precursor of remdesivir, which also exhibits antiviral activity.
Favipiravir: Another antiviral drug that targets RNA-dependent RNA polymerase but has a different chemical structure.
Molnupiravir: A nucleoside analogue that also inhibits viral replication by causing lethal mutagenesis in the viral RNA
Uniqueness: Remdesivir nucleoside monophosphate is unique due to its specific metabolic activation pathway, leading to the formation of an active triphosphate that directly inhibits viral RNA polymerase. This targeted mechanism of action, combined with its broad-spectrum antiviral activity, distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOHJWLOOFLMW-LTGWCKQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2792484.png)
![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)
![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)
